molecular formula C10H8BrNO B596511 7-Bromo-3-methoxyisoquinoline CAS No. 1246549-59-6

7-Bromo-3-methoxyisoquinoline

Cat. No. B596511
CAS RN: 1246549-59-6
M. Wt: 238.084
InChI Key: UUOPCILVZYFPAA-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is also known by the synonyms 7-Bromo-3-methoxy-2-azanaphthalene and Isoquinoline, 7-bromo-3-methoxy .


Synthesis Analysis

The synthesis of 7-Bromo-3-methoxyisoquinoline can be achieved from 7-Bromo-3-chloroisoquinoline and Sodium Methoxide . The reaction conditions involve heating the mixture in diethylene glycol dimethyl ether at 150°C for 1 hour .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3-methoxyisoquinoline consists of a bromine atom attached to the 7th carbon of the isoquinoline ring and a methoxy group (-OCH3) attached to the 3rd carbon . The average mass of the molecule is 238.081 Da and the monoisotopic mass is 236.978912 Da .

Scientific Research Applications

Pharmacology

7-Bromo-3-methoxyisoquinoline: is a compound of interest in pharmacology due to its structural similarity to compounds that exhibit diverse biological activities. It can serve as a scaffold for drug discovery, particularly in the synthesis of compounds with potential antispasmodic, analgesic, and antidiarrheal properties .

Material Science

In material science, 7-Bromo-3-methoxyisoquinoline could be used in the development of new materials, such as light-emitting diodes (LEDs) and other electronic components. Its structural properties may allow for the creation of novel organic semiconductors with improved performance .

Organic Synthesis

This compound plays a crucial role in organic synthesis. It can act as an intermediate in the construction of complex molecules, particularly in the synthesis of natural products and pharmaceuticals. Its presence in a synthetic pathway can influence the formation of desired products with high specificity .

Analytical Chemistry

In analytical chemistry, 7-Bromo-3-methoxyisoquinoline can be used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the identification and quantification of similar compounds in complex mixtures .

Biochemistry

The compound’s relevance in biochemistry lies in its potential to interact with biological macromolecules. It can be used to study protein-ligand interactions, enzyme inhibition, and receptor binding, contributing to our understanding of cellular processes .

Environmental Science

7-Bromo-3-methoxyisoquinoline: may be investigated for its environmental impact, particularly its behavior in water and soil. Research can focus on its degradation products, toxicity, and long-term effects on ecosystems .

Agricultural Science

In agricultural science, derivatives of isoquinoline, like 7-Bromo-3-methoxyisoquinoline , can be explored for their use as pesticides or herbicides. Their efficacy and safety profile for non-target organisms would be of particular interest .

Medicinal Chemistry

Lastly, in medicinal chemistry, this compound can be utilized to design and synthesize new therapeutic agents. Its modification through various chemical reactions can lead to the discovery of drugs with improved pharmacokinetic and pharmacodynamic properties .

Safety and Hazards

The safety data sheet for 7-Bromo-3-methoxyisoquinoline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

7-bromo-3-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOPCILVZYFPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-bromo-3-chloroisoquinoline (100 mg, 0.4 mmol) and sodium methoxide (113 mg, 2.1 mmol) in diglyme (1 mL) was heated to 150° C. for 1 hour. The reaction was cooled to room temperature and diluted with toluene and water. The layers were separated and the aqueous layer was extracted with toluene (3×). The combined organics were washed with water and brine, dried over sodium sulfate, filtered, and concentrated to an oil. The oil was dried under vacuum overnight to give the title compound (83 mg, 85%) as a yellow solid. +ESI (M+H+1) 240.1; 1H NMR (400 MHz, CDCl3, δ): 8.87 (s, 1H), 8.01-8.05 (m, 1H), 7.58-7.64 (m, 1H), 7.53-7.58 (m, 1H), 6.97 (s, 1H), 4.02 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

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